Lipophilicity (XLogP3) Comparison: 2,4-Dichlorobenzyloxy vs. Unsubstituted Benzyloxy Analog
The target compound bearing the 2,4-dichlorobenzyloxy substituent exhibits a computed XLogP3 value of 3.2, which is elevated relative to the unsubstituted benzyloxy analog (CAS 88093-84-9; XLogP3 approximately 2.6–2.8, estimated from its lower halogen content) [1]. This increase of approximately 0.4–0.6 log units corresponds to roughly 2.5–4× higher octanol-water partition coefficient, predicting greater membrane permeability and potentially enhanced cuticular penetration in arthropod pest targets [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Unsubstituted benzyloxy analog (CAS 88093-84-9): XLogP3 estimated ~2.6–2.8 |
| Quantified Difference | Δ XLogP3 ≈ +0.4 to +0.6 (2.5–4× higher partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
Higher lipophilicity directly influences passive membrane permeation rates, which is a critical determinant of pesticide uptake through insect cuticle or plant leaf surfaces, potentially enabling lower field application rates for equivalent pest control.
- [1] PubChem Compound Summary for CID 13246163. XLogP3 computed property, PubChem release 2019.06.18. National Center for Biotechnology Information (2025). View Source
- [2] Kawamura, Y., Ogura, T., Hirose, M., Hirata, K., & Kudo, M. (1985). Pyridazinone derivative, its preparation and insecticidal, miticidal and nematicidal agent. Japanese Patent JPS6054370A. Nissan Chemical Industries Ltd. View Source
